d5-Succinanilic acid structure elucidation
d5-Succinanilic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of d5-Succinanilic Acid
Introduction
In the fields of pharmaceutical development and metabolic research, stable isotope-labeled compounds are indispensable tools. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry and as tracers in metabolic flux studies.[1][2] d5-Succinanilic acid, an isotopologue of succinanilic acid, is a prime example of such a compound, designed for use in liquid chromatography-mass spectrometry (LC-MS) assays.[3] The replacement of the five hydrogen atoms on the phenyl ring with deuterium (²H) provides a distinct mass shift with minimal impact on chromatographic retention time, enabling precise quantification of its unlabeled counterpart in complex biological matrices.
The absolute certainty of a labeled compound's structure—both its atomic connectivity and the specific sites of isotopic incorporation—is a prerequisite for its use in regulated studies. A flawed or incompletely characterized standard invalidates any resulting data. This guide, intended for researchers, analytical scientists, and drug development professionals, details a comprehensive, multi-technique workflow for the complete structure elucidation of d5-Succinanilic acid. We will move beyond a simple checklist of techniques to explain the causality behind the analytical strategy, demonstrating how an integrated approach creates a self-validating system for unambiguous structural confirmation.
Part 1: Foundational Analysis - Establishing the Molecular Blueprint
The initial phase of structure elucidation focuses on gathering fundamental data to confirm the molecular formula and the presence of key chemical features. This creates a foundational blueprint that will be rigorously detailed in subsequent analyses.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
Causality: Before determining the arrangement of atoms, we must first confirm the elemental composition. High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which is crucial for deducing a unique and correct elemental formula.[4] For an isotopically labeled compound, HRMS also offers the first piece of evidence for the successful incorporation of the labels by comparing the measured mass to the unlabeled analogue.
d5-Succinanilic acid is expected to have a nominal mass five daltons higher than standard succinanilic acid (C₁₀H₁₁NO₃, Mol. Wt. 193.20 g/mol ).[5] HRMS analysis, typically using electrospray ionization (ESI), can distinguish the deuterated compound from any residual unlabeled starting material and confirm the mass with sub-ppm accuracy.
Data Presentation: HRMS Results
| Property | Unlabeled Succinanilic Acid | Expected d5-Succinanilic Acid | Typical Experimental Result |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₆D₅NO₃ | C₁₀H₆D₅NO₃ |
| Monoisotopic Mass | 193.0739 Da | 198.1053 Da | 198.1051 Da (e.g., < 2 ppm error) |
| Ion Observed | [M-H]⁻ or [M+H]⁺ | [M-H]⁻ or [M+H]⁺ | [M-H]⁻ at m/z 197.0978 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Causality: FT-IR spectroscopy provides confirmation of the chemical bonds and functional groups present in the molecule.[6] This technique acts as a rapid and effective way to verify that the core structure—an amide, a carboxylic acid, and an aromatic ring—has been synthesized as expected from its precursors, aniline and succinic anhydride.[7]
The spectrum of d5-Succinanilic acid will be dominated by characteristic absorptions from its functional groups. While C-D bonds have distinct vibrational frequencies from C-H bonds, these are typically found in the complex fingerprint region and are less diagnostic than the primary functional group absorptions.
Data Presentation: Key FT-IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (Amide) |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1540 | Medium | N-H bend (Amide II) |
| ~1600, ~1490 | Medium | C=C stretches (Aromatic Ring) |
Elemental Analysis: Orthogonal Confirmation of Composition
Causality: While HRMS is powerful, elemental analysis (EA) offers an orthogonal, quantitative confirmation of the mass fractions of carbon, hydrogen, and nitrogen.[8] This classical combustion analysis provides a robust cross-check on the elemental formula derived from HRMS and serves as a fundamental indicator of sample purity.[9] An acceptable result, typically within ±0.4% of the theoretical value, lends high confidence to the proposed molecular formula.
Data Presentation: Elemental Analysis Results
| Element | Theoretical % (for C₁₀H₆D₅NO₃) | Acceptable Experimental Range |
| Carbon (C) | 60.59% | 60.19% - 60.99% |
| Hydrogen (H+D) | 5.59% (as H equivalent) | 5.19% - 5.99% |
| Nitrogen (N) | 7.07% | 6.67% - 7.47% |
Part 2: High-Resolution Mapping - Isotope Placement and Connectivity via NMR
With the molecular formula and functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed as the definitive technique to map the atomic connectivity and, critically, to pinpoint the exact location of the deuterium labels.[10]
¹H NMR Spectroscopy: The Power of Absence
Causality: ¹H NMR spectroscopy detects the presence of protons. In the context of a deuterated compound, the absence of signals where they would normally appear is conclusive evidence of deuterium substitution.[11] For d5-Succinanilic acid, which is synthesized from d5-aniline and succinic anhydride, we hypothesize that all five deuterium atoms are on the aromatic ring. The ¹H NMR spectrum is the primary tool to test this hypothesis.
The expected spectrum should show signals only for the protons of the succinyl moiety and the labile amide and acid protons. The aromatic region (typically ~7.0-7.8 ppm) should be devoid of signals, confirming the d5-phenyl structure.
¹³C NMR Spectroscopy: The Carbon Skeleton and Deuterium's Influence
Causality: ¹³C NMR confirms the presence of all carbon atoms in the molecule and provides information about their chemical environment. For d5-Succinanilic acid, we expect to see 10 distinct carbon signals. Furthermore, the carbons directly bonded to deuterium will be affected by the spin (I=1) of the deuterium nucleus, typically resulting in a splitting of the signal into a 1:1:1 triplet and a slight upfield shift, providing secondary confirmation of the label positions.[12]
2D NMR (COSY & HMBC): Assembling the Puzzle
Causality: While 1D NMR suggests the structure, 2D NMR provides unambiguous proof of atomic connectivity.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the -CH₂-CH₂- sequence of the succinyl chain.
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HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to connect the different parts of the molecule. We can expect to see a correlation from the amide N-H proton to the succinyl carbonyl carbon and to the aromatic C1 carbon, definitively proving the overall structure.
Diagram: Key HMBC Correlations for Structural Confirmation
Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.
Part 3: The Integrated Workflow - A Self-Validating Conclusion
The strength of this analytical approach lies not in any single technique, but in the collective, cross-validating power of all the data. Each result must be consistent with the others to build an unshakeable structural proof. For example, the molecular formula from HRMS is validated by Elemental Analysis. The functional groups seen in FT-IR are consistent with the chemical environments observed in NMR. The number of deuterium atoms suggested by the mass shift in MS is confirmed by the specific absence of signals in ¹H NMR.
Diagram: Integrated Analytical Workflow
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- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Succinanilic Acid [drugfuture.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
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- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
